REACTION_CXSMILES
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Br[CH2:2][C:3]1[C:4]([C:10]([O:12]C)=O)=[N:5][C:6]([Cl:9])=[CH:7][CH:8]=1.[CH3:14][NH2:15].C1COCC1>>[Cl:9][C:6]1[N:5]=[C:4]2[C:10](=[O:12])[N:15]([CH3:14])[CH2:2][C:3]2=[CH:8][CH:7]=1
|
Name
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|
Quantity
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0.4 g
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Type
|
reactant
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Smiles
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BrCC=1C(=NC(=CC1)Cl)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
10 mL
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Type
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reactant
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Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)C(N(C2)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |